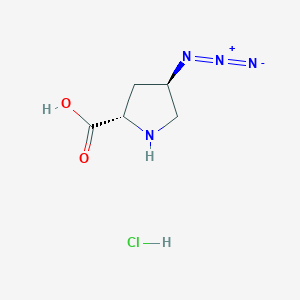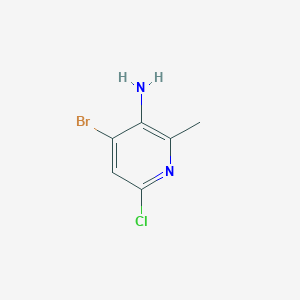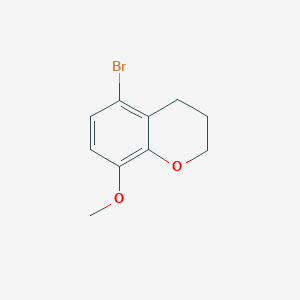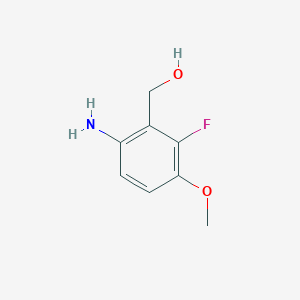
Tripropargyl Phosphate, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tripropargyl Phosphate (TPP) is a compound with the molecular formula C9H9O4P . It contains three carbon-carbon triple bonds . TPP has been found to form dense and protective interphases on both NMC532 cathode as well as graphitic and metallic lithium anodes .
Synthesis Analysis
The synthesis of propargylation agents, including TPP, has seen remarkable progress in the last decade . These agents are used in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .Molecular Structure Analysis
TPP has a molecular weight of 212.14 g/mol . Its structure includes three carbon-carbon triple bonds . The InChI string of TPP isInChI=1S/C9H9O4P/c1-4-7-11-14(10,12-8-5-2)13-9-6-3/h1-3H,7-9H2 . Chemical Reactions Analysis
TPP has been found to form dense and protective interphases on both NMC532 cathode as well as graphitic and metallic lithium anodes . This leads to significant improvements in performances of both Lithium Ion Batteries (LIBs) and Lithium Metal Batteries (LMBs) .Physical And Chemical Properties Analysis
TPP has a molecular weight of 212.14 g/mol . It has a topological polar surface area of 44.8 Ų and a complexity of 301 . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 6 rotatable bonds .Wirkmechanismus
Target of Action
Tripropargyl Phosphate (TPP) is primarily used in the field of battery technology . Its primary targets are the cathode and anode in Lithium Ion Batteries (LIBs) and Lithium Metal Batteries (LMBs) .
Mode of Action
TPP, containing three carbon-carbon triple bonds, forms dense and protective interphases on both the NMC532 cathode and the graphitic and metallic lithium anodes . This interaction with the electrode chemistries establishes interphases that inhibit gas generation, suppress lithium dendrite growth, and prevent transition metal ion dissolution and deposition on the anode surface .
Biochemical Pathways
It is known that tpp plays a crucial role in the formation of protective interphases in battery chemistries . These interphases are key to improving the performance of both LIBs and LMBs .
Result of Action
The molecular and cellular effects of TPP’s action result in significant improvements in the performances of both LIBs and LMBs . The formation of dense and protective interphases on both the cathode and anode leads to the inhibition of gas generation, suppression of lithium dendrite growth, and prevention of transition metal ion dissolution and deposition on the anode surface .
Vorteile Und Einschränkungen Für Laborexperimente
Tripropargyl Phosphate, 98% has a number of advantages for use in laboratory experiments. It is highly soluble in water, has a low vapor pressure, and is highly stable. Tripropargyl Phosphate, 98% is also non-toxic and has a low boiling point, making it an ideal choice for many applications. However, Tripropargyl Phosphate, 98% does have some limitations. It is not very reactive, so it may not be suitable for certain types of reactions. In addition, Tripropargyl Phosphate, 98% can be difficult to obtain in pure form, and it is expensive.
Zukünftige Richtungen
The future of Tripropargyl Phosphate, 98% is bright, as it is being used in a variety of scientific research applications. One potential future direction is the use of Tripropargyl Phosphate, 98% in drug delivery systems. Tripropargyl Phosphate, 98% has been shown to be an effective inhibitor of acetylcholinesterase, and it could be used to target drugs to specific areas of the body. In addition, Tripropargyl Phosphate, 98% could be used to improve the solubility of drugs, making them more effective. Another potential future direction is the use of Tripropargyl Phosphate, 98% in the synthesis of biomaterials. Tripropargyl Phosphate, 98% could be used to create polymers that have a variety of properties, such as biodegradability, biocompatibility, and biostability. Finally, Tripropargyl Phosphate, 98% could be used to create more efficient catalysts for the synthesis of organic compounds.
Synthesemethoden
Tripropargyl Phosphate, 98% is synthesized through a two-step process. The first step involves the reaction of propargyl bromide with sodium phosphate to form Tripropargyl Phosphate, 98% and sodium bromide. The second step involves the reaction of Tripropargyl Phosphate, 98% with a base, such as sodium hydroxide, to form tripropargyl phosphate monohydrate. The reaction is highly exothermic and yields a high yield of Tripropargyl Phosphate, 98%.
Wissenschaftliche Forschungsanwendungen
Tripropargyl Phosphate, 98% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the production of polymers and as a catalyst in the synthesis of various organic compounds. Tripropargyl Phosphate, 98% is also used in the production of pharmaceuticals, as a stabilizer for proteins, and as a lubricant in certain industrial processes. In addition, Tripropargyl Phosphate, 98% is used in the production of fluorescent dyes and as a reagent in the synthesis of various organic compounds.
Safety and Hazards
Eigenschaften
IUPAC Name |
tris(prop-2-ynyl) phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9O4P/c1-4-7-11-14(10,12-8-5-2)13-9-6-3/h1-3H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTINJHSYHFASK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOP(=O)(OCC#C)OCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1779-34-6 |
Source


|
| Record name | Tri-2-propyn-1-yl phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-[3-Bromo-4-(4-fluoro-2,6-dimethyl-phenoxy)phenyl]ethanone](/img/structure/B6302865.png)


